molecular formula C11H10N2O5 B4581199 (E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid

(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid

Cat. No.: B4581199
M. Wt: 250.21 g/mol
InChI Key: YFYDBSIHPGSBLF-AATRIKPKSA-N
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Description

(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazinyl group, a hydroxybenzoyl moiety, and an oxobutenoic acid structure, making it a versatile molecule for chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid typically involves the reaction of suitable aldehydes or ketones with hydrazides. One common method includes the reaction of 2-hydroxybenzaldehyde with a hydrazide derivative under acidic or basic conditions to form the hydrazone intermediate. This intermediate can then undergo further reactions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as mechanosynthesis and solid-state melt reactions can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and various organic solvents. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It can be employed in studies involving enzyme inhibition, protein interactions, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets and modulate biochemical pathways.

    Industry: It can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c14-8-4-2-1-3-7(8)11(18)13-12-9(15)5-6-10(16)17/h1-6,14H,(H,12,15)(H,13,18)(H,16,17)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYDBSIHPGSBLF-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C=CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)/C=C/C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
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(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
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(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
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(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
Reactant of Route 5
(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
Reactant of Route 6
(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid

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